molecular formula C18H17Cl2N3O B11050426 N-{[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide

N-{[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide

Cat. No.: B11050426
M. Wt: 362.2 g/mol
InChI Key: SKVCGCRTDZBSKX-UHFFFAOYSA-N
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Description

N-({1-[(3,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide is a synthetic organic compound characterized by its complex molecular structure. This compound belongs to the class of benzodiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(3,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide typically involves multiple steps:

    Formation of the Benzodiazole Core: The initial step involves the synthesis of the 1H-1,3-benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with formic acid or its derivatives.

    Introduction of the 3,4-Dichlorophenylmethyl Group: The next step involves the alkylation of the benzodiazole core with 3,4-dichlorobenzyl chloride under basic conditions to form the intermediate compound.

    Acetylation: The final step is the acetylation of the intermediate with acetic anhydride in the presence of a base to yield N-({1-[(3,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom.

    Reduction: Reduction reactions can occur at the benzodiazole ring, leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.

Major Products

    Oxidation: Formation of N-({1-[(3,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide oxide.

    Reduction: Formation of dihydrobenzodiazole derivatives.

    Substitution: Formation of substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

N-({1-[(3,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({1-[(3,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • **N-({1-[(3,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide shares similarities with other benzodiazole derivatives such as:
    • 1H-1,3-benzodiazole
    • 3,4-dichlorobenzyl chloride
    • N-methylacetamide

Uniqueness

    Structural Uniqueness: The presence of both the benzodiazole core and the 3,4-dichlorophenylmethyl group makes it unique.

    Biological Activity: Its specific combination of functional groups may confer unique biological activities not seen in other similar compounds.

Properties

Molecular Formula

C18H17Cl2N3O

Molecular Weight

362.2 g/mol

IUPAC Name

N-[[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylacetamide

InChI

InChI=1S/C18H17Cl2N3O/c1-12(24)22(2)11-18-21-16-5-3-4-6-17(16)23(18)10-13-7-8-14(19)15(20)9-13/h3-9H,10-11H2,1-2H3

InChI Key

SKVCGCRTDZBSKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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